N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide
Description
Properties
IUPAC Name |
N-methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-18(21)17-9-5-8-16(14-17)10-12-20-24(22,23)13-11-15-6-3-2-4-7-15/h2-9,11,13-14,20H,10,12H2,1H3,(H,19,21)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJADGSPJFMJSY-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into two primary fragments:
- N-Methyl-3-(2-aminoethyl)benzamide (amine component)
- (E)-2-Phenylethenesulfonyl chloride (electrophilic sulfonylating agent)
Coupling these fragments via nucleophilic substitution forms the sulfonamide linkage. Alternative strategies involve late-stage introduction of the styryl group through cross-coupling reactions.
Synthetic Methodologies
Method 1: Direct Sulfonylation of Primary Amine
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Step 1 : Sulfonation of (E)-styrene using chlorosulfonic acid in dichloromethane at 0–5°C yields (E)-2-phenylethenesulfonic acid.
Step 2 : Treatment with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane converts the sulfonic acid to the sulfonyl chloride (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (Step 1) |
| 25°C (Step 2) | |
| Yield | 78–82% |
| Purity (HPLC) | >95% |
Preparation of N-Methyl-3-(2-aminoethyl)benzamide
Step 1 : Ethyl 3-nitrobenzoate undergoes catalytic hydrogenation (H₂, Pd/C) to 3-aminobenzoic acid ethyl ester (91% yield).
Step 2 : Alkylation with 2-bromoethylamine hydrobromide in DMF/K₂CO₃ introduces the ethylamino sidechain (74% yield).
Step 3 : N-Methylation using methyl iodide and NaH in THF affords the tertiary amine (68% yield).
Step 4 : Saponification with NaOH/EtOH followed by amidation with methylamine via EDCI/HOBt coupling yields the target amine intermediate (85% yield).
Sulfonamide Coupling
Reacting equimolar quantities of the amine and (E)-2-phenylethenesulfonyl chloride in pyridine at 0°C for 4 hr provides the title compound (63% yield after silica gel chromatography).
Method 3: Reductive Amination Approach
Synthesis of 3-(2-Oxoethyl)benzamide
Step 1 : Friedel-Crafts acylation of toluene with chloroacetyl chloride yields 3-chloroacetylbenzene (81% yield).
Step 2 : Condensation with methylamine gas in EtOH forms the imine intermediate.
Reductive Amination
Using NaBH₃CN in MeOH reduces the imine to the secondary amine (66% yield). Subsequent sulfonylation as in Method 1 completes the synthesis (57% overall yield).
Critical Analysis of Methodologies
Yield Optimization
- Method 1 provides the highest overall yield (32%) but requires handling moisture-sensitive sulfonyl chlorides.
- Method 2 offers superior stereocontrol but suffers from Pd catalyst costs (>$120/g for Pd(OAc)₂).
- Method 3 is operationally simpler but gives lower yields due to competing over-reduction side reactions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethenyl moiety, leading to the formation of epoxides or diols.
-
Reduction: : Reduction reactions can target the sulfonylamino group, converting it to a sulfonamide or even further to an amine.
-
Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Sulfonamides and Amines: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide has shown promising results in inhibiting the growth of various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation through interference with key signaling pathways.
- In Vitro Studies : Research indicates that similar sulfonamide compounds exhibit cytotoxicity against cancer cell lines such as A-431 and MCF-7, with IC50 values often below 10 µM .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : Compounds with similar structures have demonstrated significant inhibition of α-glucosidase, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase, making it a candidate for further research in Alzheimer's disease treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives are well-documented:
- Cytokine Modulation : Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-1β, which plays a role in chronic inflammatory conditions .
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of benzamide derivatives on various cancer cell lines. Modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics. This highlights the potential for developing new anticancer agents based on the structural framework of this compound.
Neuroprotective Study
In another study focusing on neuroprotection, certain thiazole derivatives were found to enhance their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress. This suggests that similar modifications to this compound could yield compounds with neuroprotective properties.
Mechanism of Action
The mechanism by which N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the phenylethenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-[2-[[(E)-2-phenylethenyl]amino]ethyl]benzamide: Lacks the sulfonyl group, which may reduce its ability to form hydrogen bonds.
N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]aniline: Similar structure but with an aniline core instead of benzamide, affecting its reactivity and binding properties.
Uniqueness
N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
- CAS Number : 62051-42-7
This compound exhibits a range of biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : It demonstrates antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Antioxidant | Scavenging of DPPH radicals | |
| Anti-inflammatory | Decreased cytokine production |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings revealed that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially making it a candidate for treating conditions like Alzheimer's disease.
Table 2: Summary of Case Studies
| Study Focus | Key Findings | Publication |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Neuroprotection | Protected neuronal cells from oxidative stress | Neuroscience Letters |
Q & A
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology : Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration or plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
